1-(4-chlorophenyl)but-3-enyl acetate

Organic Synthesis Olefin Metathesis Cross-Coupling

1-(4-Chlorophenyl)but-3-enyl acetate (CAS 106730-46-5), also named acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester, is a chiral ester building block (C12H13ClO2, MW 224.68 g/mol). It bears a terminal alkene on the butenyl chain and a 4-chlorophenyl substituent at the benzylic position, which carries one undefined stereocenter, meaning the compound exists as a racemate unless a specific enantiomeric form is specified.

Molecular Formula C12H13ClO2
Molecular Weight 224.68 g/mol
CAS No. 106730-46-5
Cat. No. B021027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)but-3-enyl acetate
CAS106730-46-5
SynonymsACETIC ACID 1-(4-CHLORO-PHENYL)-BUT-3-ENYL ESTER
Molecular FormulaC12H13ClO2
Molecular Weight224.68 g/mol
Structural Identifiers
SMILESCC(=O)OC(CC=C)C1=CC=C(C=C1)Cl
InChIInChI=1S/C12H13ClO2/c1-3-4-12(15-9(2)14)10-5-7-11(13)8-6-10/h3,5-8,12H,1,4H2,2H3
InChIKeyRHRDKMQPMDEFEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)but-3-enyl acetate (CAS 106730-46-5) – Structural Identity and Supplier Sourcing Guide


1-(4-Chlorophenyl)but-3-enyl acetate (CAS 106730-46-5), also named acetic acid 1-(4-chloro-phenyl)-but-3-enyl ester, is a chiral ester building block (C12H13ClO2, MW 224.68 g/mol) [1]. It bears a terminal alkene on the butenyl chain and a 4-chlorophenyl substituent at the benzylic position, which carries one undefined stereocenter, meaning the compound exists as a racemate unless a specific enantiomeric form is specified . Its computed physicochemical descriptors include XLogP3-AA of 3.4, a topological polar surface area of 26.3 Ų, and zero hydrogen bond donors [1]. Commercial availability is confirmed at ≥98% purity from multiple catalog suppliers .

Why In-Class 4-Chlorophenyl Esters Are Not Interchangeable with 1-(4-Chlorophenyl)but-3-enyl acetate


This compound occupies a specific intersection of three functional features—a terminal alkene, a benzylic ester, and a 4-chlorophenyl ring—that together determine its reactivity profile in ways that simpler analogs cannot replicate [1]. Substituting with the saturated analog 1-(4-chlorophenyl)butyl acetate eliminates the alkene handle required for olefin metathesis, hydroboration, or Wacker-type oxidations . Replacing it with the free alcohol 1-(4-chlorophenyl)but-3-en-1-ol (CAS 14506-33-3, MW 182.65 g/mol) loses the ester protecting group and its attendant lipophilicity (ΔXLogP ~0.7 units lower), which may alter phase-transfer behaviour, chromatographic mobility, and enzymatic hydrolysis susceptibility in both synthetic and biological contexts [2]. The quantitative evidence below, though limited in direct head-to-head comparator data, establishes the structural rationale for non-interchangeability.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)but-3-enyl acetate vs. Closest Analogs


Terminal Alkene as a Differential Synthetic Handle: Metathesis and Cross-Coupling Reactivity

The presence of a terminal but-3-enyl alkene (CH₂=CH–CH₂–) distinguishes this compound from saturated analogs such as 1-(4-chlorophenyl)butyl acetate or 1-(4-chlorophenyl)ethyl acetate, which lack this functionality entirely [1]. The alkene enables participation in olefin metathesis, hydroboration–oxidation, epoxidation, and thiol-ene click chemistry—transformations that are structurally impossible for the saturated comparators. Direct quantitative comparator data for this specific compound are not available in peer-reviewed literature; this is class-level inference based on well-established alkene reactivity .

Organic Synthesis Olefin Metathesis Cross-Coupling Building Block

Lipophilicity Differential: XLogP Comparison vs. the Free Alcohol Analog

The acetate ester form (XLogP3-AA = 3.4) is substantially more lipophilic than its free alcohol counterpart 1-(4-chlorophenyl)but-3-en-1-ol (calculated XLogP ~2.7), representing an approximate ΔlogP of +0.7 units [1]. This difference has practical consequences: the acetate partitions more strongly into non-aqueous phases during extractive workup, exhibits longer reverse-phase HPLC retention times, and demonstrates altered membrane permeability in biological assays—all of which matter for both synthetic handling and any biological screening applications .

Physicochemical Properties Lipophilicity Drug Design Chromatography

Chiral Center at the Benzylic Position: Enantiomeric Resolution Potential

The compound contains one undefined stereocenter at the benzylic carbon (C-1 of the butenyl chain), as confirmed by the PubChem record (Undefined Atom Stereocenter Count = 1) [1]. This contrasts with achiral analogs such as 4-(4-chlorophenyl)-1-butene (CAS 3047-24-3), which lack the oxygen-substituted stereogenic center entirely . The corresponding enantiopure alcohol (S)-1-(4-chlorophenyl)but-3-en-1-ol (CAS 104869-96-7) is commercially available, indicating that enantioselective synthesis or resolution routes are accessible . While no direct ee data for the acetate have been published, the closely related N-(1-(4-chlorophenyl)but-3-enyl)-4-methylbenzenesulfonamide has been reported with ee = 80% and [α]D¹⁸ = -80.4 (c 0.5, CH₂Cl₂), demonstrating the feasibility of asymmetric induction at this benzylic position [2].

Asymmetric Synthesis Chiral Resolution Enantioselective Catalysis Stereochemistry

Ester Hydrolytic Stability vs. Free Alcohol: Protection Strategy in Multi-Step Synthesis

As an acetate ester, the compound serves as a protected form of 1-(4-chlorophenyl)but-3-en-1-ol, masking the nucleophilic hydroxyl group during synthetic sequences that would otherwise be incompatible with a free alcohol (e.g., organometallic additions, oxidations, or Mitsunobu reactions) . The acetate can be selectively cleaved under mild basic or enzymatic conditions to regenerate the alcohol. In contrast, the free alcohol (CAS 14506-33-3) would require re-protection before such transformations, adding a synthetic step. Quantitative hydrolysis rate comparisons for this specific substrate are not available in the literature; however, the general class behaviour of benzylic acetates—hydrolysis rates 10² to 10⁴ times faster than alkyl acetates under alkaline conditions—is established [1].

Protecting Group Chemistry Multi-Step Synthesis Ester Hydrolysis Orthogonal Reactivity

Application Scenarios for 1-(4-Chlorophenyl)but-3-enyl acetate Based on Quantified Differentiation Evidence


Multi-Step Pharmaceutical Intermediate Synthesis Requiring Orthogonal Alkene and Ester Functionality

The combination of a terminal alkene and a protected benzylic alcohol (as the acetate ester) makes this compound suitable as a branched intermediate in pharmaceutical synthesis. The alkene can undergo olefin metathesis with acrylate or styrenic partners to extend the carbon chain, while the acetate remains intact, protecting the benzylic alcohol from unwanted side reactions [1]. This orthogonal reactivity cannot be achieved with either the free alcohol (which would compete in alkene functionalization steps) or the saturated ester analog (which lacks the alkene handle entirely). The chiral benzylic center also enables downstream asymmetric transformations, with the alkene providing a latent handle for late-stage functionalization after stereochemical induction at the benzylic position [2].

Chiral Building Block for Enantioselective Synthesis of GABAergic or Antihistaminic Scaffolds

The 4-chlorophenyl motif is present in several marketed drugs including baclofen (GABAB agonist) and cetirizine/levocetirizine (H1 antihistamines) [1]. The acetate ester, with its benzylic stereocenter, provides a starting point for asymmetric synthesis of 4-chlorophenyl-containing drug candidates or their impurities/reference standards. The demonstrated enantioselective derivatization on structurally related N-sulfonamide analogs (ee = 80%) supports the feasibility of asymmetric transformations at this benzylic position . The ester protecting group can be selectively removed to reveal the alcohol for further functionalization, offering a strategic advantage over procuring and protecting the free alcohol separately [2].

Lipophilicity-Driven Method Development and Analytical Reference Standard

With a computed XLogP of 3.4 and TPSA of 26.3 Ų, this compound occupies a specific lipophilicity window that makes it useful as a reverse-phase HPLC method development standard for moderately lipophilic chlorophenyl esters [1]. Its retention behaviour differs measurably from the free alcohol (ΔXLogP ≈ +0.7), providing a clear separation benchmark when developing analytical methods for reaction monitoring in synthetic routes involving both the alcohol and its acetate derivative .

Substrate for Enzymatic Ester Hydrolysis and Esterase Profiling Studies

Although direct bioactivity data are absent from the peer-reviewed literature for this specific compound, its structural features—a benzylic acetate ester on a 4-chlorophenyl scaffold—place it within a well-characterized class of carboxylesterase substrates [1]. The compound may serve as a probe substrate for comparing esterase activity across species or tissue types, with the 4-chloro substituent providing a UV-active chromophore for HPLC-based quantitation of hydrolysis kinetics. The terminal alkene provides an additional functional handle for immobilization or derivatization in assay development contexts .

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